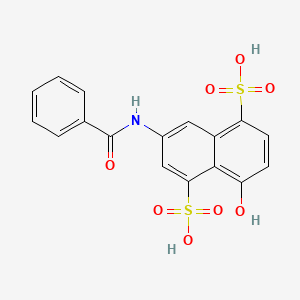
Silane, (1,1-dimethylethyl)fluorodiphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)fluorodiphenyl- is a chemical compound with the molecular formula C16H19FSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a fluorine atom and two phenyl groups attached to the silicon atom, along with a tert-butyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)fluorodiphenyl- typically involves the reaction of tert-butylchlorodiphenylsilane with a fluorinating agent. One common method is the reaction of tert-butylchlorodiphenylsilane with potassium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
(C6H5)2SiCl(t-Bu)+KF→(C6H5)2SiF(t-Bu)+KCl
Industrial Production Methods
Industrial production of Silane, (1,1-dimethylethyl)fluorodiphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The purification of the product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)fluorodiphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium alkoxides, typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanols or alkoxysilanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include silanes with different organic groups.
科学研究应用
Silane, (1,1-dimethylethyl)fluorodiphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)fluorodiphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar structure but with a chlorine atom instead of fluorine.
Silane, (1,1-dimethylethyl)difluorophenyl-: Contains two fluorine atoms instead of one.
Phenylsilane: Contains a single phenyl group attached to the silicon atom.
Uniqueness
Silane, (1,1-dimethylethyl)fluorodiphenyl- is unique due to the presence of both a fluorine atom and two phenyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, while the phenyl groups provide steric hindrance and influence the compound’s overall reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
113352-65-1 |
|---|---|
分子式 |
C16H19FSi |
分子量 |
258.40 g/mol |
IUPAC 名称 |
tert-butyl-fluoro-diphenylsilane |
InChI |
InChI=1S/C16H19FSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI 键 |
WCVQHMZBQWZEJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


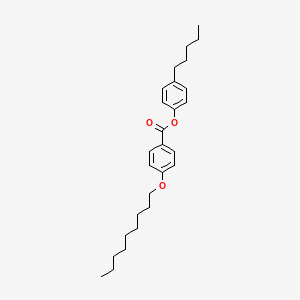
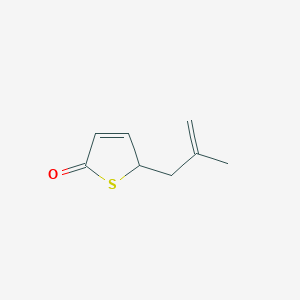
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
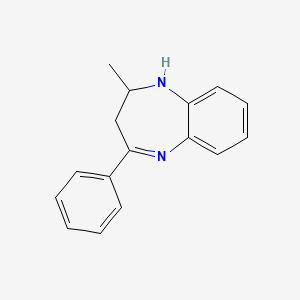
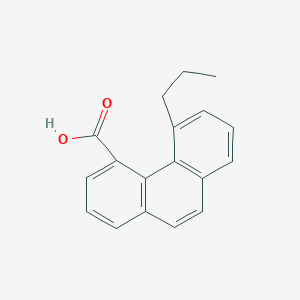
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
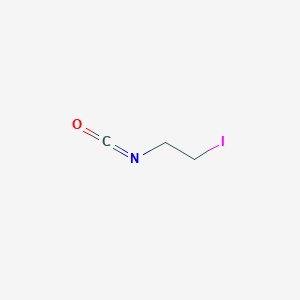
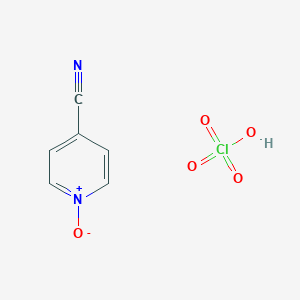
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)

![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
